molecular formula C10H16N4O2 B13980385 Tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate

Tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate

Cat. No.: B13980385
M. Wt: 224.26 g/mol
InChI Key: XKLKFTYLOCIKML-UHFFFAOYSA-N
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Description

Tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate is an organic compound belonging to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate typically involves the reaction of 4-(aminomethyl)pyrimidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyrimidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-(aminomethyl)pyridin-2-yl)carbamate
  • Tert-butyl (5-aminopyridin-2-yl)carbamate
  • Tert-butyl (4-(aminomethyl)pyrrolo[2,3-d]pyrimidin-5-yl)carbamate

Uniqueness

Tert-butyl (4-(aminomethyl)pyrimidin-5-yl)carbamate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[4-(aminomethyl)pyrimidin-5-yl]carbamate

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-8-5-12-6-13-7(8)4-11/h5-6H,4,11H2,1-3H3,(H,14,15)

InChI Key

XKLKFTYLOCIKML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=CN=C1CN

Origin of Product

United States

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